Tert-butyl oxirane-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

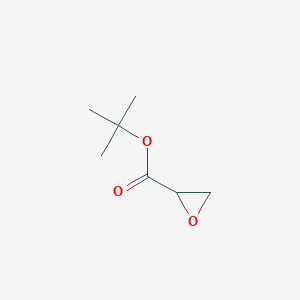

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl oxirane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(2,3)10-6(8)5-4-9-5/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZMUWXOAMOYDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92223-80-8 | |

| Record name | tert-Butyl oxirane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl Oxirane-2-carboxylate: Structure, Nomenclature, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl oxirane-2-carboxylate, a valuable chiral building block in organic synthesis, particularly in the development of novel therapeutics. This document details its chemical structure, nomenclature, physicochemical properties, synthesis, and key applications in medicinal chemistry.

Chemical Structure and Nomenclature

This compound is a heterocyclic compound featuring a three-membered oxirane (epoxide) ring directly attached to a carboxylic acid tert-butyl ester group. The presence of a chiral center at the C2 position of the oxirane ring makes it a valuable intermediate for asymmetric synthesis.

Chemical Structure:

IUPAC Name: this compound[1]

Synonyms:

-

tert-butyl glycidate

-

Oxirane-2-carboxylic acid, 1,1-dimethylethyl ester[1]

-

2,3-Epoxypropanoic acid tert-butyl ester

CAS Number: 92223-80-8[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₃ | [2] |

| Molecular Weight | 144.17 g/mol | [2] |

| Appearance | Colorless liquid | |

| Boiling Point | 156.5 ± 15.0 °C (Predicted) | [3] |

| Density | 1.096 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in most organic solvents. | |

| Storage | Store in a cool, dry place away from incompatible materials. |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected spectral data are summarized below.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would exhibit characteristic signals for the protons of the oxirane ring and the tert-butyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.45 | Singlet | 9H | -C(CH ₃)₃ |

| ~2.7-2.9 | Multiplet | 2H | Oxirane CH ₂ |

| ~3.2-3.4 | Multiplet | 1H | Oxirane CH |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides key information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~28 | -C(C H₃)₃ |

| ~45 | Oxirane C H₂ |

| ~52 | Oxirane C H |

| ~82 | -C (CH₃)₃ |

| ~169 | C =O |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak (M⁺) at m/z 144. Key fragmentation patterns would include the loss of a tert-butyl group (-57) and the isobutene molecule (-56).[4]

| m/z | Fragmentation |

| 144 | [M]⁺ |

| 87 | [M - C₄H₉]⁺ |

| 88 | [M - C₄H₈]⁺ |

| 57 | [C₄H₉]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum is characterized by strong absorption bands corresponding to the carbonyl group of the ester and the C-O bonds of the oxirane ring.

| Wavenumber (cm⁻¹) | Assignment |

| ~2980 | C-H stretch (aliphatic) |

| ~1740 | C=O stretch (ester) |

| ~1250, 850 | C-O stretch (epoxide) |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Darzens glycidic ester condensation .[5][6] This reaction involves the condensation of an aldehyde or ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester).

Experimental Protocol: Darzens Condensation

Materials:

-

Paraformaldehyde

-

tert-Butyl chloroacetate

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath, and a mixture of paraformaldehyde and tert-butyl chloroacetate is added dropwise with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the addition of water, and the product is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to afford this compound as a colorless liquid.

Applications in Drug Development

This compound is a versatile chiral building block in the synthesis of a wide range of pharmaceutical compounds.[7] Its epoxide ring is susceptible to nucleophilic ring-opening reactions, allowing for the stereospecific introduction of various functional groups. This is particularly valuable in the synthesis of enantiomerically pure drugs, where the biological activity often resides in a single enantiomer.

Role as a Chiral Precursor in Antiviral Drug Synthesis

One notable application of this compound is in the synthesis of antiviral agents. For instance, it can serve as a key intermediate in the preparation of protease inhibitors used in the treatment of HIV. The epoxide can be opened by a nucleophilic amine to establish a chiral amino alcohol moiety, a common pharmacophore in this class of drugs.

Use in the Development of Anticancer Agents

Derivatives of oxirane-2-carboxylate have shown promise as cytotoxic agents against cancer cell lines.[8] The epoxide functionality can react with nucleophilic residues in biological macromolecules, such as enzymes and DNA, leading to cell death. Research has shown that certain 3-aryloxirane-2-carboxylate derivatives exhibit significant antiproliferative activity.[8] For example, some of these compounds have been investigated as inhibitors of cyclin-dependent kinase 1 (CDK1), a key enzyme in cell cycle progression.[8]

Safety and Handling

This compound is classified as a hazardous substance. It is flammable and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

This in-depth guide provides a solid foundation for understanding the chemical nature and utility of this compound. Its unique structural features and reactivity make it an indispensable tool for chemists engaged in the synthesis of complex, biologically active molecules.

References

- 1. pure.uva.nl [pure.uva.nl]

- 2. This compound | C7H12O3 | CID 14288020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 92223-80-8 [m.chemicalbook.com]

- 4. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Molecular modeling and cytotoxic activity studies of oxirane-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Tert-Butyl Oxirane-2-carboxylate (CAS No. 92223-80-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of tert-butyl oxirane-2-carboxylate, a valuable chiral building block in organic synthesis.

Chemical Identity and Properties

This compound, also known as tert-butyl glycidate, is an epoxide-containing ester. Its chemical structure features a reactive oxirane ring and a bulky tert-butyl ester group, which influences its reactivity and solubility.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. While some data are experimentally determined, others are computed and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 144.17 g/mol | --INVALID-LINK-- |

| CAS Number | 92223-80-8 | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Physical Form | Liquid | --INVALID-LINK-- |

| Boiling Point | 156.5 ± 15.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.096 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| Storage Temperature | 2-8 °C, Sealed in dry conditions | --INVALID-LINK-- |

| InChI Key | DPZMUWXOAMOYDT-UHFFFAOYSA-N | --INVALID-LINK-- |

Spectral Data

Spectral data are crucial for the identification and characterization of this compound. While a comprehensive collection of spectra is best obtained from dedicated databases, typical spectral features would include:

-

¹H NMR: Resonances corresponding to the tert-butyl protons (a singlet around 1.5 ppm), and the protons of the oxirane ring (multiplets in the 2.5-3.5 ppm region).

-

¹³C NMR: Signals for the quaternary carbon and methyl carbons of the tert-butyl group, the carbonyl carbon of the ester, and the two carbons of the epoxide ring.

-

IR Spectroscopy: Characteristic absorption bands for the C-O-C stretching of the epoxide and the C=O stretching of the ester group.

-

Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns.

Synthesis and Purification

The synthesis of this compound typically involves the epoxidation of tert-butyl acrylate. A general experimental protocol is outlined below, based on common organic synthesis methodologies.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Epoxidation of tert-Butyl Acrylate

Materials:

-

tert-Butyl acrylate

-

meta-Chloroperoxybenzoic acid (m-CPBA) (or other suitable oxidizing agent)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl acrylate in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Oxidizing Agent: To the cooled solution, add a solution of m-CPBA in dichloromethane dropwise over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Quenching: Once the reaction is complete, quench the excess m-CPBA by adding saturated aqueous sodium thiosulfate solution.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Uses in Research and Drug Development

This compound is a versatile intermediate in organic synthesis, particularly for the preparation of chiral molecules used in drug discovery and development. The epoxide ring is susceptible to nucleophilic ring-opening reactions, allowing for the introduction of various functional groups with stereocontrol.

Nucleophilic Ring-Opening Reactions

The epoxide ring of this compound can be opened by a wide range of nucleophiles, including amines, azides, thiols, and alcohols. This reaction is often regioselective and stereospecific, making it a powerful tool for asymmetric synthesis.

Caption: General scheme of nucleophilic ring-opening of this compound.

Applications in the Synthesis of Bioactive Molecules

While specific signaling pathway interactions for this compound itself are not documented, its utility lies in the synthesis of molecules that do interact with biological targets. It serves as a key building block for various classes of compounds, including:

-

β-amino acids: Important components of peptidomimetics and other bioactive molecules.

-

Hydroxy esters and lactones: Precursors to a variety of natural products and pharmaceuticals.

-

Chiral alcohols: Versatile intermediates in asymmetric synthesis.

For instance, derivatives of glycidic esters are known to be precursors in the synthesis of certain pharmaceutical agents.[1][2][3][4]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Hazard Identification

-

Signal Word: Danger.[5]

-

Hazard Statements:

Recommended Personal Protective Equipment (PPE)

-

Safety goggles or face shield

-

Chemically resistant gloves

-

Laboratory coat

-

Use in a well-ventilated area or with respiratory protection if necessary.

Always consult the latest Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

References

A Tale of Two Enantiomers: An In-depth Technical Guide to (R)- and (S)-tert-butyl oxirane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug development, the precise control of stereochemistry is not merely a technical challenge but a fundamental necessity. Chiral building blocks, molecules that exist in non-superimposable mirror-image forms known as enantiomers, are at the heart of this endeavor. Among these, (R)- and (S)-tert-butyl oxirane-2-carboxylate have emerged as versatile and highly valuable intermediates. Their strained three-membered epoxide ring, coupled with a bulky tert-butyl ester, provides a unique combination of reactivity and steric influence, making them ideal starting points for the asymmetric synthesis of complex molecular targets, including a range of therapeutic agents.

This technical guide provides a comprehensive comparison of the (R) and (S) enantiomers of tert-butyl oxirane-2-carboxylate, detailing their synthesis, physical properties, and applications in drug discovery. It is designed to serve as a resource for researchers and professionals engaged in the design and execution of stereoselective synthetic strategies.

Core Properties: A Comparative Overview

While both enantiomers share the same molecular formula (C₇H₁₂O₃) and molecular weight (144.17 g/mol ), their distinct spatial arrangements give rise to different interactions with other chiral molecules and polarized light. The most direct experimental manifestation of this difference is their specific optical rotation.

Table 1: Physical and Chemical Properties of (R)- and (S)-tert-butyl oxirane-2-carboxylate

| Property | (R)-tert-butyl oxirane-2-carboxylate | (S)-tert-butyl oxirane-2-carboxylate |

| CAS Number | 2165950-95-6 | 200643-77-2 |

| Molecular Formula | C₇H₁₂O₃ | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol | 144.17 g/mol |

| Boiling Point | 156.5 ± 15.0 °C (Predicted)[1] | 156.5 ± 15.0 °C (Predicted)[1] |

| Density | 1.096 ± 0.06 g/cm³ (Predicted)[1] | 1.096 ± 0.06 g/cm³ (Predicted)[1] |

| Specific Optical Rotation | Data not available in searched literature | Data not available in searched literature |

Note: Experimentally determined specific optical rotation values, the key differentiating property, were not available in the public literature at the time of this guide's compilation. Researchers should consult commercial supplier documentation or perform experimental measurements for specific batches.

Synthesis and Chiral Resolution: Crafting the Desired Enantiomer

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis from an achiral precursor or resolution of a racemic mixture.

Asymmetric Synthesis: The Sharpless Epoxidation

A powerful method for the enantioselective synthesis of 2,3-epoxyalcohols is the Sharpless Asymmetric Epoxidation.[2][3][4] This reaction utilizes a titanium tetra(isopropoxide) catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant to epoxidize an allylic alcohol with high stereoselectivity. To synthesize the target molecules, tert-butyl acrylate would first be reduced to the corresponding allylic alcohol, which can then undergo Sharpless epoxidation. The choice of (+)-DET or (-)-DET dictates whether the (R) or (S) epoxide is predominantly formed.

Chiral Resolution: The Jacobsen Hydrolytic Kinetic Resolution (HKR)

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture by exploiting their different reaction rates with a chiral catalyst or reagent. The Jacobsen Hydrolytic Kinetic Resolution (HKR) is a highly effective method for resolving terminal epoxides.[5][6][7] This reaction employs a chiral (salen)Co(III) complex as a catalyst to enantioselectively hydrolyze one of the epoxides in a racemic mixture to its corresponding diol, leaving the unreacted epoxide in high enantiomeric excess.

For the resolution of racemic this compound, the choice of the (R,R)- or (S,S)-Jacobsen catalyst determines which enantiomer is preferentially hydrolyzed. For instance, using the (R,R)-catalyst would selectively hydrolyze the (R)-enantiomer, allowing for the isolation of the unreacted (S)-tert-butyl oxirane-2-carboxylate.

Experimental Protocols

General Protocol for Sharpless Asymmetric Epoxidation of an Allylic Alcohol

Materials:

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

(+)- or (-)-Diethyl tartrate (DET)

-

tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)

-

Allylic alcohol precursor to this compound

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Molecular sieves (4Å), powdered and activated

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane under a nitrogen atmosphere and cooled to -20 °C.

-

To the cooled solvent, add Ti(OiPr)₄ (1.0 eq) followed by the dropwise addition of the chiral DET (1.2 eq). The mixture is stirred for 30 minutes at -20 °C.

-

The allylic alcohol (1.0 eq) is then added, and the mixture is stirred for another 30 minutes.

-

A solution of TBHP (1.5-2.0 eq) is added dropwise, maintaining the internal temperature below -15 °C.

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water.

-

The mixture is warmed to room temperature and stirred for 1 hour. The resulting biphasic mixture is filtered through Celite to remove titanium salts.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.

General Protocol for Jacobsen Hydrolytic Kinetic Resolution

Materials:

-

Racemic this compound

-

(R,R)- or (S,S)-(salen)Co(III)OAc complex (Jacobsen's catalyst)

-

Water, deionized

-

Tetrahydrofuran (THF) or other suitable solvent

Procedure:

-

To a stirred solution of the racemic this compound (1.0 eq) in a suitable solvent (e.g., THF), the chiral (salen)Co(III)OAc catalyst (0.01-0.05 eq) is added.

-

Water (0.5-0.6 eq) is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess of the remaining epoxide.

-

Once the desired conversion (typically around 50-55%) and enantiomeric excess are achieved, the solvent is removed under reduced pressure.

-

The resulting mixture of the unreacted epoxide and the diol can be separated by flash column chromatography on silica gel.

Applications in Drug Discovery: Building Blocks for Antivirals

For instance, a Boc-protected chiral epoxide is a key starting material in the synthesis of Darunavir , a potent HIV protease inhibitor.[8] The synthesis involves the nucleophilic ring-opening of the epoxide by an amine, a common and highly efficient reaction of this functional group. This reaction establishes a critical stereocenter in the drug's backbone.

The principles demonstrated in the synthesis of Darunavir are directly applicable to (R)- and (S)-tert-butyl oxirane-2-carboxylate. The epoxide ring can be opened by a variety of nucleophiles (amines, thiols, azides, etc.) in a highly stereospecific manner, providing access to a wide range of chiral intermediates for drug discovery programs. The tert-butyl ester can then be hydrolyzed or converted to other functional groups as needed.

Analytical Methods for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of the chiral building blocks is paramount. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the primary analytical techniques for this purpose.

Table 2: General Approaches for Chiral Separation

| Technique | Stationary Phase | Mobile Phase (Typical) | Detection |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) | Hexane/Isopropanol, Hexane/Ethanol | UV |

| Chiral GC | Cyclodextrin-based | Helium or Hydrogen | FID |

General Protocol for Chiral HPLC Method Development

-

Column Selection: Start with a broad-spectrum polysaccharide-based chiral stationary phase (CSP), such as those derived from cellulose or amylose.

-

Mobile Phase Screening: Begin with a normal phase eluent system, typically a mixture of hexane and an alcohol (isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture.

-

Optimization: Adjust the ratio of hexane to alcohol to optimize the resolution and retention times. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape for acidic or basic analytes, respectively.

-

Detection: Use a UV detector at a wavelength where the analyte has sufficient absorbance.

Conclusion

(R)- and (S)-tert-butyl oxirane-2-carboxylate are valuable and versatile chiral building blocks with significant potential in asymmetric synthesis and drug discovery. Their preparation in high enantiomeric purity can be achieved through established methods such as Sharpless Asymmetric Epoxidation and Jacobsen Hydrolytic Kinetic Resolution. The strategic use of these enantiomers allows for the stereocontrolled introduction of key functionalities in the synthesis of complex molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral intermediates like (R)- and (S)-tert-butyl oxirane-2-carboxylate in the synthetic chemist's toolbox will undoubtedly increase. Further research into their specific applications and the development of even more efficient synthetic and analytical methods will continue to be an active area of investigation.

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 4. Sharpless Epoxidation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 7. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

Spectroscopic Profile of Tert-Butyl Oxirane-2-Carboxylate: A Technical Guide

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of key chemical entities is paramount. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for tert-butyl oxirane-2-carboxylate. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in a laboratory setting.

Introduction

This compound, a key building block in organic synthesis, possesses a unique molecular structure combining an epoxide ring and a tert-butyl ester. This combination of functional groups gives rise to a distinct spectroscopic fingerprint. This guide presents a compilation of its ¹H NMR, ¹³C NMR, IR, and MS data, supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 - 3.6 | m | 1H | CH (oxirane ring) |

| ~2.8 - 3.0 | m | 1H | CH₂ (oxirane ring) |

| ~2.6 - 2.8 | m | 1H | CH₂ (oxirane ring) |

| 1.48 | s | 9H | C(CH₃)₃ |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~168 - 172 | C=O (ester) |

| ~81 - 83 | C(CH₃)₃ |

| ~48 - 52 | CH (oxirane ring) |

| ~45 - 48 | CH₂ (oxirane ring) |

| ~28 | C(CH₃)₃ |

Note: The chemical shifts for NMR data are typical values and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 - 3000 | Medium | C-H stretch (alkane) |

| ~1730 - 1750 | Strong | C=O stretch (ester) |

| ~1250 - 1300 | Strong | C-O stretch (ester) |

| ~840 - 950 | Medium-Strong | C-O stretch (epoxide ring) |

Mass Spectrometry (MS)

| m/z | Ion |

| 145.0859 | [M+H]⁺ |

| 167.0679 | [M+Na]⁺ |

| 183.0418 | [M+K]⁺ |

| 162.1125 | [M+NH₄]⁺ |

Source: Predicted data from PubChem.[1]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to a clean, dry 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

¹H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with a greater number of scans are typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Neat Liquid: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

Solution: The compound is dissolved in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid sample cell.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty sample holder (or the solvent) is first recorded.

-

The sample is then placed in the beam path, and the sample spectrum is acquired.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

For electrospray ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source. ESI is a soft ionization technique that often results in the observation of the protonated molecule [M+H]⁺.

Mass Analysis:

-

Instrument: A mass spectrometer equipped with a suitable mass analyzer (e.g., quadrupole, time-of-flight).

-

The instrument is calibrated using a known standard.

-

The mass spectrum is acquired over a relevant mass-to-charge (m/z) range, ensuring the detection of the molecular ion and any significant fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Physical and chemical properties of tert-butyl oxirane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl oxirane-2-carboxylate, a valuable building block in organic synthesis and drug discovery. The information is presented to support researchers and scientists in its effective application.

Core Physical and Chemical Properties

This compound, with the CAS number 92223-80-8, is a chiral epoxide ester that serves as a versatile intermediate in the synthesis of a variety of complex organic molecules.[1][2] Its physical and chemical characteristics are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | [2] |

| Molecular Weight | 144.17 g/mol | [1][2] |

| Appearance | Liquid | |

| Boiling Point (Predicted) | 156.5 ± 15.0 °C | [1] |

| Density (Predicted) | 1.096 ± 0.06 g/cm³ | [1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions |

Synthesis and Purification

The synthesis of this compound is primarily achieved through two main synthetic routes: the Darzens condensation and the epoxidation of tert-butyl acrylate.

Synthesis via Darzens Condensation

The Darzens condensation involves the reaction of an α-haloester with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester (glycidic ester).[3][4] For the synthesis of this compound, this would typically involve the reaction of tert-butyl chloroacetate with formaldehyde.

Experimental Protocol: Darzens Condensation (General Procedure)

-

To a solution of an aldehyde (1.0 equivalent) and an α-halo ester (1.5 equivalents) in an anhydrous solvent such as acetonitrile, a strong, non-nucleophilic base like P₁-t-Bu is added at a controlled temperature (e.g., 25 °C).[5]

-

The reaction mixture is stirred for a specified time, and the progress is monitored by techniques like thin-layer chromatography (TLC).[6]

-

Upon completion, the reaction mixture is concentrated under reduced pressure.[5]

-

The crude product is then purified by flash chromatography on silica gel.[5][6]

Logical Relationship of Darzens Condensation

Caption: Darzens condensation for this compound synthesis.

Synthesis via Epoxidation of tert-Butyl Acrylate

The epoxidation of tert-butyl acrylate using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is another common method for synthesizing this compound.[7][8][9][10] This reaction proceeds via a concerted mechanism, leading to the formation of the epoxide ring.[10]

Experimental Protocol: Epoxidation with m-CPBA (General Procedure)

While a specific, detailed protocol for the epoxidation of tert-butyl acrylate is not available, a general procedure for m-CPBA epoxidation is as follows:

-

The alkene (e.g., tert-butyl acrylate) is dissolved in a suitable inert solvent, such as dichloromethane.

-

m-CPBA (typically 1.1 to 1.5 equivalents) is added portion-wise to the solution, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.

-

The reaction is stirred until completion, as indicated by TLC.

-

The reaction mixture is then washed with a solution of sodium bisulfite to quench excess peroxy acid, followed by a wash with a saturated sodium bicarbonate solution to remove the resulting m-chlorobenzoic acid.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography.[11]

Experimental Workflow for Epoxidation and Purification

Caption: Workflow for synthesis and purification via epoxidation.

Purification

Purification of this compound is typically achieved by column chromatography on silica gel. A common eluent system for similar compounds is a mixture of hexanes and ethyl acetate.[6]

Experimental Protocol: Column Chromatography (General Procedure)

-

A slurry of silica gel in the chosen eluent is packed into a chromatography column.[12]

-

The crude product, dissolved in a minimal amount of the eluent, is carefully loaded onto the top of the silica gel bed.[12]

-

The eluent is passed through the column under positive pressure.[12]

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.[6]

-

The fractions containing the pure product are combined, and the solvent is removed by rotary evaporation.[6]

Chemical Reactivity and Applications

The primary reactivity of this compound is centered around the strained three-membered epoxide ring, which is susceptible to nucleophilic ring-opening reactions . This reactivity makes it a valuable precursor for the synthesis of β-substituted α-hydroxy esters.

The ring-opening can be catalyzed by either acid or base. Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon of the epoxide. In contrast, under acidic conditions, the nucleophile attacks the more substituted carbon atom after protonation of the epoxide oxygen.

Common nucleophiles used in ring-opening reactions include amines, alcohols, and water (hydrolysis). The reaction with amines is a particularly useful method for the synthesis of β-amino alcohols, which are important structural motifs in many biologically active compounds.[13]

Signaling Pathway of Nucleophilic Ring-Opening

Caption: General pathway for nucleophilic ring-opening of the epoxide.

Spectroscopic Analysis

Spectroscopic techniques are essential for the characterization and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the oxirane ring and the tert-butyl group. The chemical shifts of the oxirane protons are typically found in the range of 2.5-3.5 ppm. The nine protons of the tert-butyl group will appear as a sharp singlet, usually around 1.5 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the oxirane ring (typically in the range of 40-60 ppm), the ester carbonyl carbon (around 170 ppm), the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

Experimental Protocol: NMR Sample Preparation (General)

-

Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a suitable NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR).[14]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

C=O stretch (ester): A strong absorption band around 1730-1750 cm⁻¹.

-

C-O-C stretch (epoxide): Bands in the region of 1250 cm⁻¹ and 800-950 cm⁻¹.

-

C-H stretch (alkane): Absorptions around 2850-3000 cm⁻¹.

Experimental Protocol: FTIR Sample Preparation (for a liquid sample)

-

Neat Liquid: A drop of the liquid sample can be placed between two salt plates (e.g., KBr or NaCl) to form a thin film.[15]

-

Attenuated Total Reflectance (ATR): A drop of the liquid can be placed directly on the ATR crystal.[16][17]

-

The spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be expected at m/z 144. Common fragmentation patterns may include the loss of the tert-butyl group or cleavage of the ester linkage.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) (General)

-

A dilute solution of the sample is prepared in a volatile organic solvent.

-

The solution is injected into the gas chromatograph, where the compound is vaporized and separated on a capillary column (e.g., a DB-5 type column).[18]

-

The separated compound then enters the mass spectrometer, where it is ionized (commonly by electron impact) and the mass-to-charge ratio of the resulting ions is measured.[18]

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of the physical and chemical properties of this compound. For specific applications, further investigation and optimization of the described protocols may be necessary.

References

- 1. This compound CAS#: 92223-80-8 [m.chemicalbook.com]

- 2. This compound | C7H12O3 | CID 14288020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Darzens reaction - Wikipedia [en.wikipedia.org]

- 4. Darzens Reaction [organic-chemistry.org]

- 5. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. leah4sci.com [leah4sci.com]

- 11. rtong.people.ust.hk [rtong.people.ust.hk]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. eng.uc.edu [eng.uc.edu]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 18. lcms.cz [lcms.cz]

Stability and Storage of Tert-Butyl Oxirane-2-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl oxirane-2-carboxylate. Drawing from available chemical data and established pharmaceutical stability testing guidelines, this document aims to equip researchers and drug development professionals with the necessary information for the proper handling, storage, and evaluation of this compound.

Chemical Profile and General Stability

This compound is a bifunctional molecule containing a reactive epoxide ring and a tert-butyl ester group. This structure dictates its stability profile, making it susceptible to degradation under certain environmental conditions. The primary degradation pathways are anticipated to be the hydrolysis of the tert-butyl ester and the ring-opening of the epoxide.

Key Stability Considerations:

-

pH: The tert-butyl ester is known to be labile under acidic conditions, readily undergoing hydrolysis to form tert-butanol and oxirane-2-carboxylic acid. The epoxide ring is susceptible to opening under both acidic and basic conditions. Under acidic conditions, the ring is protonated, followed by nucleophilic attack, whereas under basic conditions, direct nucleophilic attack on the less sterically hindered carbon of the epoxide occurs.

-

Temperature: Elevated temperatures are expected to accelerate the degradation of the compound. The recommended storage temperature is 2-8°C.

-

Moisture: The presence of water can facilitate hydrolytic degradation of both the ester and the epoxide. Therefore, it is crucial to store the compound in a dry environment.

Recommended Storage Conditions

Based on information from various chemical suppliers, the following storage conditions are recommended to ensure the long-term stability of this compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[1][2] | To minimize thermal degradation. |

| Atmosphere | Sealed under a dry, inert atmosphere (e.g., nitrogen or argon) | To prevent hydrolysis from atmospheric moisture and potential oxidation. |

| Light | Protected from light (e.g., stored in an amber vial or in the dark) | To prevent potential photodegradation. |

| Container | Tightly sealed, appropriate chemical-resistant container | To prevent contamination and exposure to the environment. |

Potential Degradation Pathways

The chemical structure of this compound suggests two primary degradation pathways. The following diagram illustrates these potential routes.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

While specific stability studies on this compound are not extensively published, a robust stability testing program can be designed based on established guidelines from the World Health Organization (WHO) and the European Medicines Agency (EMA) for active pharmaceutical ingredients (APIs).[1][3][4][5]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.[6][7][8][9]

| Condition | Suggested Protocol |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M HCl at room temperature and 60°C. Monitor the reaction over time. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH at room temperature and 60°C. Monitor the reaction over time. |

| Oxidative Degradation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature. |

| Thermal Degradation | Expose the solid compound to dry heat at a temperature above the recommended storage temperature (e.g., 40°C, 60°C). |

| Photostability | Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[2][10] |

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the compound under recommended storage conditions.

| Study Type | Storage Conditions | Minimum Duration |

| Long-Term | 5°C ± 3°C | 12 months |

| Intermediate | 25°C ± 2°C / 60% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

Analytical Methodology

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), should be developed and validated to separate and quantify this compound from its potential degradation products.

The following diagram outlines a general workflow for a stability assessment study.

Caption: Workflow for a comprehensive stability assessment study.

Relevance in Drug Development

While specific signaling pathways involving this compound are not well-documented, derivatives of oxirane-2-carboxylate have been investigated for their potential as cytotoxic agents against cancer cell lines.[11] The epoxide moiety is a known pharmacophore that can react with nucleophilic residues in biological macromolecules, such as proteins and nucleic acids. This reactivity is the basis for the therapeutic effect of some anticancer drugs. Therefore, understanding the stability of this compound is critical for its potential application in the synthesis of novel therapeutic agents.

Conclusion

This compound is a reactive molecule that requires careful handling and storage to maintain its integrity. The primary stability concerns are hydrolysis of the tert-butyl ester under acidic conditions and ring-opening of the epoxide under both acidic and basic conditions. Adherence to the recommended storage conditions of 2-8°C in a sealed, dry, and dark environment is essential. For researchers and drug development professionals, conducting thorough stability studies following established guidelines is crucial to ensure the quality and reliability of this compound in its intended applications.

References

- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. siip.ac.in [siip.ac.in]

- 5. www3.paho.org [www3.paho.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biopharminternational.com [biopharminternational.com]

- 9. pharmtech.com [pharmtech.com]

- 10. rdlaboratories.com [rdlaboratories.com]

- 11. Molecular modeling and cytotoxic activity studies of oxirane-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Tert-Butyl Oxirane-2-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for tert-butyl oxirane-2-carboxylate. Designed for professionals in research and drug development, this document consolidates critical data to ensure safe laboratory practices and to mitigate potential hazards associated with this compound.

Chemical and Physical Properties

This compound is a key building block in organic synthesis, valued for its reactive epoxide ring and the protecting nature of the tert-butyl ester. A thorough understanding of its physical and chemical properties is fundamental to its safe handling. While comprehensive experimental data for some properties are not publicly available, the following tables summarize known and predicted values.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 92223-80-8[1] |

| Molecular Formula | C₇H₁₂O₃[1] |

| Molecular Weight | 144.17 g/mol [1] |

| IUPAC Name | This compound[1] |

| Synonyms | Oxirane-2-carboxylic acid tert-butyl ester, (S)-tert-butyl oxirane-2-carboxylate[2] |

| Physical Property | Value |

| Appearance | Liquid |

| Boiling Point | No specific data available |

| Melting Point | No specific data available |

| Density | No specific data available |

| Solubility | No specific data available |

| Vapor Pressure | No specific data available |

| Flash Point | No specific data available |

Hazard Identification and Classification

This compound is classified as an irritant. The primary hazards associated with this compound are skin, eye, and respiratory irritation.[1] Adherence to appropriate safety protocols is crucial to prevent exposure.

| Hazard Classification | GHS Hazard Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | H335: May cause respiratory irritation[1] |

Signal Word: Warning

Toxicological and Ecotoxicological Data

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are based on the known hazards of this compound and general best practices for handling reactive epoxide compounds.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following is a general guideline:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

-

Skin Protection: A lab coat, long pants, and closed-toe shoes must be worn.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Gloves should be inspected before use and changed frequently, especially if contaminated.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

Handling and Storage

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing vapors or mist.

-

Use only in a chemical fume hood.

-

Keep containers tightly closed when not in use.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is 2-8°C.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Store in the original container.

-

First-Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

If inhaled: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Get medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Hazardous decomposition products may include carbon monoxide and carbon dioxide.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment as specified in section 4.1. Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound, from procurement to disposal.

Conclusion

While a complete dataset for all safety parameters of this compound is not publicly available, the existing information clearly indicates that it is an irritant that requires careful handling. By following the protocols outlined in this guide and adhering to general principles of laboratory safety, researchers can minimize the risks associated with this versatile chemical. It is imperative to always consult the most up-to-date Safety Data Sheet provided by the supplier and to conduct a thorough risk assessment before commencing any work.

References

Tert-Butyl Oxirane-2-Carboxylate: A Versatile Chiral Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chiral epoxides are fundamental building blocks in the asymmetric synthesis of complex organic molecules, particularly pharmaceuticals. Among these, tert-butyl oxirane-2-carboxylate stands out as a highly valuable and versatile intermediate. Its rigid three-membered ring, coupled with the stereodefined carbon centers and the sterically demanding tert-butyl ester group, allows for a high degree of regio- and stereoselectivity in ring-opening reactions. This guide provides a comprehensive overview of the applications of this compound and its analogs as chiral synthons, with a focus on the synthesis of key pharmaceutical agents.

Core Properties and Reactivity

This compound, available in both (R) and (S) enantiomeric forms, is characterized by the presence of a strained oxirane ring and a bulky tert-butyl ester. This combination of features dictates its reactivity, making it an excellent electrophile for nucleophilic attack. The epoxide ring-opening is the cornerstone of its synthetic utility, proceeding typically via an SN2 mechanism. This reaction allows for the introduction of a wide range of functionalities with inversion of configuration at the site of nucleophilic attack, thereby establishing new stereocenters with high fidelity.

The choice of nucleophile and reaction conditions can be tailored to achieve the desired regioselectivity, though attack at the less sterically hindered C3 position is generally favored. Common nucleophiles include amines, azides, thiols, and alkoxides, leading to the formation of chiral β-substituted α-hydroxy esters, which are precursors to a multitude of bioactive molecules.

Application in the Synthesis of Key Pharmaceuticals

The utility of this compound and its derivatives is prominently demonstrated in the synthesis of important drugs, including the HIV protease inhibitor Darunavir and various β-blockers.

Darunavir is a critical antiretroviral drug for the treatment of HIV infection.[1][2] A key structural motif in Darunavir is a chiral amino alcohol backbone. A close analog of this compound, tert-butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate, serves as a crucial starting material for the synthesis of Darunavir and its derivatives. The synthesis involves the regioselective ring-opening of the epoxide with an appropriate amine.

Experimental Protocol: Synthesis of a Darunavir Precursor [3]

A mixture of tert-butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate (1.0 equivalent) and isobutylamine (1.0 equivalent) is dissolved in anhydrous ethanol. The reaction mixture is heated to 85 °C under a nitrogen atmosphere for 3 hours. After cooling, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography using an ethyl acetate/hexane eluent system to yield the desired product, tert-butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield |

| tert-butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate | Isobutylamine | Ethanol | 85 °C | 3 h | 82.6% |

| tert-butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate | Phenethylamine | Ethanol | 85 °C | 3 h | 73% |

| tert-butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate | 3,3-Diphenylpropylamine | Ethanol | 85 °C | 3 h | 84.9% |

| tert-butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate | 2-Fluorobenzylamine | Ethanol | 85 °C | 3 h | 61.9% |

Table 1: Synthesis of Darunavir Precursors via Epoxide Ring-Opening. [3]

The following diagram illustrates the general workflow for the synthesis of Darunavir analogs starting from the Boc-protected epoxide.

Caption: Synthetic workflow for Darunavir precursors.

Darunavir functions by inhibiting HIV-1 protease, an enzyme essential for the virus's life cycle.[1][2] HIV-1 protease cleaves newly synthesized polyproteins to generate mature, functional viral proteins. Darunavir, a potent protease inhibitor, binds to the active site of the enzyme, preventing this cleavage and resulting in the production of immature, non-infectious viral particles.[1][2]

The following diagram depicts the mechanism of action of Darunavir.

Caption: Mechanism of action of Darunavir.

β-blockers, such as (S)-Atenolol and (S)-Propranolol, are a class of drugs used to manage cardiovascular diseases. The synthesis of these enantiomerically pure drugs often relies on chiral epoxides as key intermediates. The general strategy involves the reaction of a substituted phenol with an enantiopure glycidyl derivative (often derived from epichlorohydrin, a precursor to this compound), followed by the ring-opening of the resulting epoxide with an amine.

Experimental Protocol: Synthesis of (S)-Atenolol [4][5]

-

Epoxide Formation: 2-(4-hydroxyphenyl)acetamide is reacted with (R)-epichlorohydrin in the presence of a base (e.g., NaOH) to form the intermediate (S)-2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide.

-

Ring-Opening: The resulting epoxide is then reacted with isopropylamine in a suitable solvent. The reaction mixture is heated to facilitate the nucleophilic attack of the amine on the epoxide ring, yielding (S)-Atenolol.

| Phenol | Epoxide Source | Amine | Product | Enantiomeric Excess (ee) |

| 2-(4-hydroxyphenyl)acetamide | (R)-epichlorohydrin | Isopropylamine | (S)-Atenolol | >99%[5] |

| α-naphthol | Epichlorohydrin | Isopropylamine | (S)-Propranolol | 89%[6] |

Table 2: Enantioselective Synthesis of β-Blockers.

The logical relationship for the synthesis of β-blockers is illustrated below.

Caption: Logical flow for β-blocker synthesis.

β-blockers exert their therapeutic effects by antagonizing β-adrenergic receptors.[7][8] These receptors are part of the sympathetic nervous system and are typically activated by catecholamines like norepinephrine and epinephrine.[7] In the heart, stimulation of β1-adrenergic receptors leads to an increase in heart rate and contractility.[8] By blocking these receptors, β-blockers reduce the workload on the heart, lower blood pressure, and are effective in treating conditions like hypertension and angina.

The signaling pathway of β-adrenergic receptors is depicted in the following diagram.

Caption: β-Adrenergic receptor signaling pathway.

Conclusion

This compound and its related chiral epoxide building blocks are indispensable tools in modern organic synthesis. Their predictable reactivity and the high stereocontrol they offer in nucleophilic ring-opening reactions have enabled the efficient and enantioselective synthesis of a wide array of complex and vital pharmaceuticals. The examples of Darunavir and β-blockers highlight the profound impact of these chiral synthons in drug development. As the demand for enantiomerically pure drugs continues to grow, the importance of versatile chiral building blocks like this compound will undoubtedly increase, driving further innovation in synthetic methodology and drug discovery.

References

- 1. What is the mechanism of Darunavir? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-Butyl Oxirane-2-Carboxylate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl oxirane-2-carboxylate, a valuable chiral building block in organic synthesis. The document details its historical discovery through the lens of the Darzens glycidic ester condensation, provides a detailed plausible experimental protocol for its synthesis, and discusses its applications in the pharmaceutical industry. Quantitative data is summarized in tables for clarity, and key chemical transformations are visualized using Graphviz diagrams to facilitate understanding of the underlying molecular processes.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the development of the Darzens glycidic ester condensation , a fundamental reaction in organic chemistry. In 1904, Auguste Georges Darzens reported a novel method for the synthesis of α,β-epoxy esters (glycidic esters) by reacting a ketone or aldehyde with an α-haloester in the presence of a base.[1][2][3] This reaction, now known as the Darzens reaction, provided a direct route to this important class of compounds.

The general mechanism of the Darzens reaction involves the deprotonation of the α-haloester by a base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate undergoes an intramolecular nucleophilic substitution to form the epoxide ring.

While the initial work by Darzens did not specifically describe the synthesis of the tert-butyl ester, the versatility of the reaction paved the way for the use of various α-haloesters, including tert-butyl chloroacetate. The tert-butyl group offers unique steric and electronic properties and is often employed in pharmaceutical synthesis to modulate a molecule's pharmacokinetic profile.

Physicochemical Properties

This compound is a colorless liquid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 92223-80-8[4][5] |

| Molecular Formula | C₇H₁₂O₃[4][5] |

| Molecular Weight | 144.17 g/mol [5] |

| Boiling Point | Not readily available |

| Density | Not readily available |

| Solubility | Soluble in most organic solvents |

Synthesis of this compound

General Reaction Scheme

References

- 1. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BMK Glycidates | Open Source Chemistry [bbgate.com]

- 3. PMK ethyl glycidate: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C7H12O3 | CID 14288020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. US5591888A - Process for producing tert.-butyl chloroacetate - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

The Chemistry and Commerce of tert-Butyl Oxirane-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl oxirane-2-carboxylate, also known as tert-butyl glycidate, is a versatile chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its strained oxirane ring, coupled with the bulky tert-butyl ester, provides a unique combination of reactivity and selectivity, making it a valuable intermediate in the synthesis of complex molecules, particularly those with therapeutic applications. The epoxide moiety is susceptible to nucleophilic attack, allowing for the stereospecific introduction of various functional groups, a key strategy in the construction of chiral drug candidates. This technical guide provides an in-depth overview of the commercial availability, key suppliers, synthetic methodologies, and representative chemical transformations of this compound.

Commercial Availability and Suppliers

This compound (CAS No. 92223-80-8) is commercially available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs. The compound is typically offered at varying purity levels and quantities. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) |

| Chiralen | 3916667 | 95% | 250 mg | $7.00 |

| 1 g | $24.00 | |||

| 5 g | $84.00 | |||

| 25 g | $385.00 | |||

| Sigma-Aldrich (Ambeed) | AMBH97F1164C | 95% | Inquire | Inquire |

| Sigma-Aldrich (ChemScene) | CIAH987F1005 | 98% | Inquire | Inquire |

| BLD Pharm | N/A | Inquire | Inquire | Inquire |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Physical and Chemical Properties [1]

-

Molecular Formula: C₇H₁₂O₃

-

Molecular Weight: 144.17 g/mol

-

Appearance: Colorless to light yellow liquid

-

Storage Conditions: Sealed in a dry environment at 2-8°C[2][3]

Experimental Protocols

The synthesis of this compound and its derivatives often relies on established organic reactions such as the Darzens condensation or the epoxidation of α,β-unsaturated esters. Below are detailed methodologies for these key transformations.

Synthesis of this compound via Darzens Condensation (General Procedure)

The Darzens condensation is a classic and versatile method for the synthesis of glycidic esters. It involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base.

Reaction Scheme:

Darzens Condensation Workflow

Materials:

-

Aldehyde (e.g., formaldehyde or a suitable precursor)

-

tert-Butyl chloroacetate

-

Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide (KOtBu))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a stirred suspension of a strong base (1.2 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 equivalent) at 0°C.

-

Slowly add tert-butyl chloroacetate (1.1 equivalents) to the reaction mixture, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Nucleophilic Ring-Opening of this compound with an Amine

A key application of this compound in drug development is its reaction with nucleophiles, particularly amines, to form β-amino alcohols, which are common structural motifs in pharmaceuticals.

Reaction Scheme:

Epoxide Ring-Opening Workflow

Materials:

-

This compound

-

Amine (e.g., benzylamine)

-

Solvent (e.g., methanol, ethanol, or isopropanol)

Procedure:

-

Dissolve this compound (1.0 equivalent) in a suitable solvent in a round-bottom flask.

-

Add the amine (1.0-1.2 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure β-amino alcohol.

Signaling Pathways and Logical Relationships

The utility of this compound in drug development is exemplified by its role as a precursor to chiral amino alcohols, which are key components of many biologically active molecules. The following diagram illustrates the logical workflow from this versatile building block to a potential drug candidate.

Drug Development Workflow

Conclusion

This compound is a readily available and highly valuable chiral synthon for the pharmaceutical and fine chemical industries. Its predictable reactivity, particularly in nucleophilic ring-opening reactions, allows for the efficient and stereocontrolled synthesis of complex molecular architectures. A thorough understanding of its commercial sources, synthetic routes, and chemical behavior is crucial for researchers and drug development professionals seeking to leverage this important building block in their synthetic endeavors.

References

Methodological & Application

Synthesis of tert-Butyl Oxirane-2-carboxylate from Glycidol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of tert-butyl oxirane-2-carboxylate, a valuable chiral building block in medicinal chemistry and organic synthesis, starting from the readily available precursor, glycidol. The synthesis is presented as a two-step process: the selective oxidation of the primary alcohol of glycidol to form sodium glycidate, followed by the esterification of the carboxylate with a tert-butyl group.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals due to its bifunctional nature, containing both a reactive epoxide ring and a sterically hindered ester group. This unique combination allows for sequential and selective chemical modifications. The following protocol outlines a reliable and scalable method for its preparation from glycidol, focusing on mild reaction conditions to preserve the integrity of the epoxide ring.

Overall Reaction Scheme

The synthesis proceeds in two distinct steps:

-

Step 1: Selective Oxidation of Glycidol. The primary alcohol of glycidol is selectively oxidized to the corresponding carboxylate salt, sodium glycidate, using a TEMPO-catalyzed oxidation with sodium hypochlorite as the terminal oxidant. This method is known for its high selectivity for primary alcohols, leaving the epoxide moiety intact.[1][2][3][4]

-

Step 2: Esterification of Sodium Glycidate. The resulting sodium glycidate is then esterified using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This method avoids the harsh acidic conditions typically required for tert-butyl ester formation, which could lead to the opening of the sensitive epoxide ring.[5][6]

Data Presentation: Summary of Key Reaction Parameters

The following table summarizes the key quantitative data for the two-step synthesis of this compound from glycidol.

| Parameter | Step 1: Oxidation of Glycidol | Step 2: Esterification of Sodium Glycidate |

| Reactants | Glycidol, TEMPO, Sodium hypochlorite (NaOCl), Sodium bicarbonate (NaHCO₃), Potassium bromide (KBr) | Sodium glycidate, Di-tert-butyl dicarbonate (Boc₂O), 4-(Dimethylamino)pyridine (DMAP) |

| Solvent | Dichloromethane (DCM) / Water | Dichloromethane (DCM) |

| Temperature | 0 °C to room temperature | Room temperature |

| Reaction Time | 2 - 4 hours | 12 - 18 hours |

| Typical Yield | >90% (of sodium glycidate in solution) | 75 - 85% (isolated yield of this compound) |

Experimental Protocols

Step 1: Synthesis of Sodium Glycidate via TEMPO-Catalyzed Oxidation

Materials:

-

Glycidol

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

Sodium hypochlorite (NaOCl) solution (commercial bleach, concentration determined by titration)

-

Sodium bicarbonate (NaHCO₃)

-

Potassium bromide (KBr)

-

Dichloromethane (DCM)

-

Deionized water

-

Sodium sulfite (Na₂SO₃)

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

Procedure:

-